N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
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Description
N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C25H17BrClN5O3 and its molecular weight is 550.8. The purity is usually 95%.
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Biological Activity
N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound recognized for its potential pharmacological properties. Its structural features include a brominated indole moiety and a pyrazole derivative, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H20BrN3O3, with a molecular weight of approximately 440.29 g/mol. The compound exhibits unique structural characteristics that enhance its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell growth. Research on related pyrazole derivatives indicates a strong correlation between structural modifications and enhanced antitumor efficacy. For instance, pyrazole derivatives have been reported to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR .
- Anti-inflammatory Properties : Similar compounds in the pyrazole family have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response .
- Antimicrobial Activity : There is evidence suggesting that compounds similar to this compound exhibit antimicrobial properties, making them potential candidates for treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced significantly by its structural components.
Structural Feature | Impact on Activity |
---|---|
Bromine Substitution | Enhances interaction with biological targets |
Pyrazole Ring | Contributes to antitumor and anti-inflammatory effects |
Indole Moiety | Increases overall pharmacological activity |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds in various biological assays:
- Anticancer Screening : A study identified novel anticancer compounds through high-throughput screening of drug libraries on multicellular spheroids, revealing that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines .
- Inhibitory Studies : Research has shown that certain pyrazole derivatives effectively inhibit COX-II with IC50 values ranging from 1.33 to 17.5 μM, indicating their potential as anti-inflammatory agents .
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrClN5O3/c26-16-7-10-20-18(11-16)23(25(34)28-20)31-32-24(33)22-12-21(29-30-22)14-5-8-17(9-6-14)35-13-15-3-1-2-4-19(15)27/h1-12,28,34H,13H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUOOJVAOUFPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.